N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide
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Overview
Description
N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an oxazole ring, a methylphenyl group, and a prop-2-enamide moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide typically involves the reaction of 4-methylphenylamine with glyoxal to form the oxazole ring. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the prop-2-enamide moiety is substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced amides, and other functionalized compounds that retain the core structure of this compound .
Scientific Research Applications
N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar oxazole structure.
Crotamiton: An antipruritic agent with a related amide structure.
Osimertinib: A tyrosine kinase inhibitor with a prop-2-enamide moiety .
Uniqueness
N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide stands out due to its unique combination of an oxazole ring and a prop-2-enamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)15-8-12-9-18-14(16-12)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVZVBUDKPUEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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